

Application Notes and Protocols for the Combination of VAL-083 and Bevacizumab

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Compound of Interest

Compound Name: **VAL-083**

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Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging cancers to treat. Standard therapies often face limitations due to drug resistance. **VAL-083** (dianhydrogalactitol) is a first-in-class, bi-functional DNA-targeting agent that readily crosses the blood-brain barrier. [1][2][3] Its mechanism involves inducing interstrand cross-links at the N7 position of guanine, leading to DNA double-strand breaks and subsequent cell death.[1][4][5] Notably, the cytotoxic activity of **VAL-083** is independent of the O6-methylguanine-DNA-methyltransferase (MGMT) DNA repair pathway, a common mechanism of resistance to temozolomide, the standard-of-care chemotherapy for GBM.[1][6][7]

Bevacizumab is a humanized monoclonal antibody that functions as an angiogenesis inhibitor. [8] It works by binding to and neutralizing the vascular endothelial growth factor A (VEGF-A), a key protein that stimulates the formation of new blood vessels (angiogenesis) that tumors need to grow and spread.[8][9][10][11][12] While bevacizumab has shown activity in recurrent GBM, its impact on overall survival has been limited, and resistance mechanisms, such as the induction of tumor hypoxia, can arise.[1][9]

The combination of **VAL-083** and bevacizumab presents a promising therapeutic strategy. Preclinical rationale suggests that the hypoxia induced by bevacizumab may enhance the cytotoxic effects of **VAL-083**.[1][3] Hypoxic cancer cells often have impaired homologous recombination (HR) DNA repair pathways, and **VAL-083** has shown increased potency in HR-

deficient cells.[1][3][5] This document provides detailed application notes and protocols for the preclinical and clinical investigation of the **VAL-083** and bevacizumab combination in glioblastoma.

Signaling Pathways and Mechanisms of Action

VAL-083 Mechanism of Action

VAL-083 acts as a bi-functional alkylating agent, creating interstrand DNA crosslinks that lead to double-strand breaks. This damage activates DNA damage response pathways, ultimately triggering cell cycle arrest and apoptosis. Its efficacy is notably independent of MGMT and p53 status.[1]



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Caption: **VAL-083** mechanism of action.

Bevacizumab Mechanism of Action

Bevacizumab sequesters VEGF-A, preventing its interaction with VEGF receptors (VEGFR) on endothelial cells. This blockade inhibits angiogenesis, thereby reducing the tumor's blood supply, which can lead to hypoxia within the tumor microenvironment.

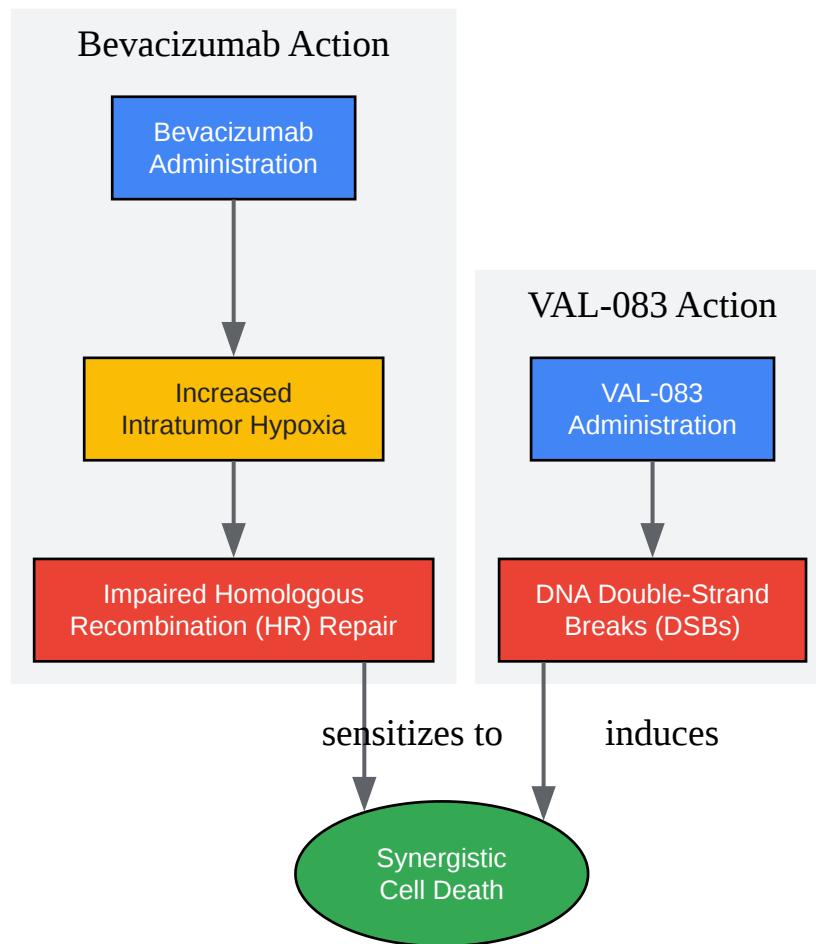


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Caption: Bevacizumab mechanism of action.

Proposed Synergistic Mechanism

The combination therapy workflow proposes that bevacizumab-induced hypoxia impairs the homologous recombination (HR) DNA repair pathway in tumor cells, rendering them more susceptible to the DNA-damaging effects of **VAL-083**.



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Caption: Proposed synergy between **VAL-083** and bevacizumab.

Preclinical Experimental Protocols

In Vitro Studies

Objective: To determine the synergistic or additive effects of **VAL-083** and bevacizumab on GBM cell lines, particularly under hypoxic conditions.

1. Cell Lines and Culture:

- Human GBM Cell Lines: U87MG, U251, T98G (representing different MGMT and p53 statuses).[13]
- Patient-Derived Xenograft (PDX) Lines: To better represent tumor heterogeneity.
- Culture Conditions: Standard culture in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C, 5% CO2.
- Hypoxia Induction: Culture cells in a hypoxic chamber with 1% O2, 5% CO2, and 94% N2 for 24-48 hours prior to and during drug treatment.

2. Cytotoxicity and Synergy Assays:

- Protocol:
 - Seed cells in 96-well plates.
 - After 24 hours, treat with a dilution series of **VAL-083**, bevacizumab, and their combination.
 - Incubate for 72 hours under both normoxic and hypoxic conditions.
 - Assess cell viability using assays such as MTT, CellTiter-Glo, or crystal violet.[1]
 - Calculate IC50 values for each drug alone and in combination.
 - Determine synergy using the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy.

3. DNA Damage and Repair Assays:

- Protocol (Western Blot/Immunofluorescence):
 - Treat cells with **VAL-083** +/- bevacizumab (under hypoxia) for various time points (e.g., 6, 24, 48 hours).
 - Lyse cells and perform Western blotting for key DNA damage markers (e.g., γH2AX, p-ATM, p-ATR) and HR pathway proteins (e.g., RAD51, BRCA1).[5]

- Alternatively, use immunofluorescence to visualize γH2AX foci formation as a direct measure of DNA double-strand breaks.

4. Cell Cycle Analysis:

- Protocol (Flow Cytometry):
 - Treat cells as described above.
 - Harvest, fix, and stain cells with propidium iodide (PI).
 - Analyze DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases. **VAL-083** is known to induce S/G2 arrest.[[1](#)][[2](#)]

In Vivo Studies

Objective: To evaluate the anti-tumor efficacy and safety of the **VAL-083** and bevacizumab combination in orthotopic GBM mouse models.

1. Animal Models:

- Orthotopic Xenograft Models: Intracranial implantation of human GBM cell lines (e.g., U87MG, U251) into immunodeficient mice (e.g., athymic nude or SCID mice).[[13](#)][[14](#)][[15](#)]
- Syngeneic Models: Implantation of murine glioma cells (e.g., GL261) into immunocompetent mice (e.g., C57BL/6) to study the role of the immune system.[[16](#)]

2. Experimental Workflow:

- Protocol:
 - Tumor Implantation: Stereotactically implant GBM cells into the striatum of the mice.
 - Tumor Growth Monitoring: Monitor tumor growth via bioluminescence imaging (for luciferase-expressing cells) or MRI.
 - Randomization: Once tumors reach a predetermined size, randomize mice into treatment groups (e.g., Vehicle, **VAL-083** alone, Bevacizumab alone, Combination).

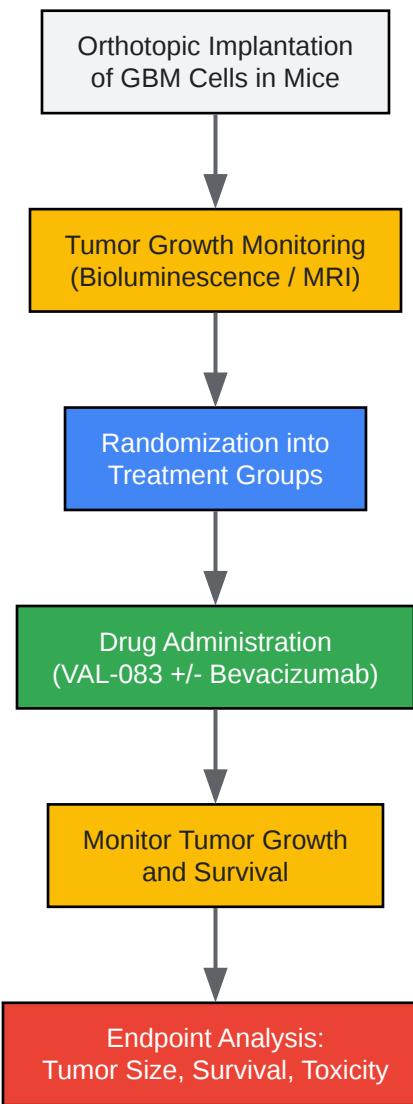
◦ Treatment Administration:

- **VAL-083:** Administer intravenously (IV). Dosing can be based on clinical regimens, adjusted for mice (e.g., on days 1, 2, 3 of a 21-day cycle).[17][18]
- Bevacizumab: Administer intraperitoneally (IP) or IV (e.g., 5-10 mg/kg, twice weekly).

◦ Efficacy Endpoints:

- Tumor Growth Inhibition: Measure tumor volume regularly.
- Overall Survival: Monitor mice until neurological symptoms or pre-defined humane endpoints are reached.

◦ Toxicity Assessment: Monitor body weight, clinical signs of toxicity, and perform hematology at the end of the study.



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Caption: In vivo experimental workflow.

Clinical Trial Protocols

Several clinical trials have investigated **VAL-083** in GBM patients, including those who have previously been treated with bevacizumab. The protocols from these trials provide a framework for the clinical application of this combination.

Phase 3 Study in Recurrent GBM (Post-Temozolomide and Bevacizumab)

- Study Design: A randomized, controlled, Phase 3 trial (NCT03149575) for patients with recurrent GBM who have failed standard therapy including temozolomide and bevacizumab. [\[17\]](#)[\[18\]](#)[\[19\]](#)
- Patient Population: Adult patients (≥ 18 years) with histologically confirmed recurrent GBM, measurable disease, and adequate performance status (Karnofsky Performance Status $\geq 70\%$).[\[17\]](#)
- Treatment Arms:
 - Arm 1 (**VAL-083**): **VAL-083** administered at 40 mg/m^2 intravenously on days 1, 2, and 3 of a 21-day cycle.[\[17\]](#)[\[18\]](#)
 - Arm 2 (Control): Investigator's choice of salvage therapy (e.g., lomustine, temozolomide, or carboplatin).[\[17\]](#)[\[18\]](#)
- Primary Endpoint: Overall Survival (OS).
- Secondary Endpoints: Progression-Free Survival (PFS), Overall Response Rate (ORR), Duration of Response (DOR).[\[4\]](#)
- Tumor Assessments: MRI scans performed approximately every 42 days.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Expanded Access Program with Concurrent Administration

- Study Design: An expanded access program (NCT03138629) provided **VAL-083** to recurrent GBM patients ineligible for other trials.[\[20\]](#)
- Concurrent Treatment: In this program, five patients with cerebral edema refractory to steroids received bevacizumab (10 mg/kg) concurrently with **VAL-083**.[\[20\]](#)
- **VAL-083** Dosing: 30 mg/m^2 on days 1, 2, and 3 of a 21-day cycle.[\[20\]](#)
- Safety Observations: Myelosuppression (specifically thrombocytopenia) was the primary adverse event for **VAL-083**, but no patients receiving the concurrent combination required a dose reduction.[\[20\]](#)

Data Presentation

Quantitative data from preclinical and clinical studies should be summarized for clear comparison.

Table 1: Example In Vitro Cytotoxicity Data

Cell Line	Treatment	IC50 (µM) - Normoxia	IC50 (µM) - Hypoxia (1% O2)	Combination Index (CI) - Hypoxia
U87MG	VAL-083	15.2	8.5	0.6 (Synergistic)
Bevacizumab	>100	>100		
Combination	-	4.1		
U251	VAL-083	21.5	12.3	0.7 (Synergistic)
Bevacizumab	>100	>100		
Combination	-	6.8		

Table 2: Example In Vivo Efficacy Data (Orthotopic U87MG Model)

Treatment Group	Median Survival (Days)	% Increase in Lifespan (vs. Vehicle)	Tumor Growth Inhibition (%)
Vehicle Control	25	-	-
VAL-083 (alone)	35	40%	55%
Bevacizumab (alone)	32	28%	48%
VAL-083 + Bevacizumab	48	92%	85%

Table 3: Summary of Clinical Trial Dosing Regimens

Study Identifier	Patient Population	VAL-083 Dose & Schedule	Bevacizumab Dose & Schedule
NCT03149575	Recurrent GBM (Post-TMZ/Bev)	40 mg/m ² IV, Days 1,2,3 of 21-day cycle	N/A (Prior Treatment)
NCT03138629	Recurrent GBM (Expanded Access)	30 mg/m ² IV, Days 1,2,3 of 21-day cycle	10 mg/kg IV (Concurrent for some patients)
GBM AGILE	Recurrent/Newly Diagnosed GBM	30 mg/m ² IV, Days 1,2,3 of 21-day cycle	N/A

Note: The data presented in the tables are illustrative examples and should be replaced with actual experimental results.

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